Home > Products > Screening Compounds P5298 > SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester
SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester - 121098-77-9

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester

Catalog Number: EVT-1476905
CAS Number: 121098-77-9
Molecular Formula: C35H36N2O14
Molecular Weight: 708.673
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester typically involves the acetylation of the hydroxyl groups on the glucuronic acid moiety, followed by esterification with methyl alcohol. The general steps include:

  1. Acetylation: The hydroxyl groups on the glucuronic acid are reacted with acetic anhydride or acetyl chloride to form tri-O-acetyl derivatives.
  2. Esterification: The tri-O-acetyl-beta-D-glucuronic acid is then reacted with methyl alcohol in the presence of an acid catalyst to yield the methyl ester.

These methods ensure high purity and yield of the final product while maintaining structural integrity .

Molecular Structure Analysis

The molecular structure of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester features a complex arrangement that includes:

  • A glucuronic acid backbone with three acetyl groups
  • A methyl ester functional group
  • The characteristic structure of SN-38, which includes a quinoline ring system

The structural representation can be depicted as follows:

SN 38 Tri O acetyl beta D glucuronic acid methyl ester\text{SN 38 Tri O acetyl beta D glucuronic acid methyl ester}

Molecular data such as bond lengths and angles are crucial for understanding its reactivity and interaction with biological targets. Detailed crystallographic studies can provide insights into these parameters .

Chemical Reactions Analysis

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: In biological systems, the ester bonds can be hydrolyzed to release SN-38, which exerts cytotoxic effects on cancer cells.
  2. Conjugation: The glucuronic acid moiety can facilitate conjugation reactions, enhancing solubility and excretion.

These reactions are essential for its mechanism of action in therapeutic applications .

Mechanism of Action

The mechanism of action of SN-38 involves its conversion back to SN-38 through enzymatic hydrolysis after administration. Once released, SN-38 binds to DNA topoisomerase I, leading to DNA strand breaks during replication. This process ultimately induces apoptosis in cancer cells, making it a potent anticancer agent.

The data supporting this mechanism indicates that SN-38 is significantly more active than irinotecan itself, thus highlighting its importance in cancer chemotherapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water due to its lipophilic nature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties influence its formulation and delivery methods in clinical settings .

Applications

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester has several scientific applications:

  1. Anticancer Research: Used extensively in studies aimed at understanding drug resistance mechanisms and improving cancer therapy protocols.
  2. Drug Development: Serves as a model compound for developing new prodrugs with enhanced pharmacokinetic profiles.
  3. Biochemical Studies: Employed in assays to study enzyme activity related to drug metabolism.

The ongoing research into this compound continues to reveal its potential for improving cancer treatment outcomes and understanding drug interactions at the molecular level .

Chemical Identity and Structural Characterization

Molecular Structure and Stereochemical Configuration

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester (CAS 121098-77-9) is a semi-synthetic derivative of the topoisomerase I inhibitor SN-38, designed to overcome inherent stability and solubility challenges. Its molecular formula is C35H36N2O14, with a molecular weight of 708.67 g/mol [1] [7]. The compound features three critical structural domains:

  • SN-38 Core: A pentacyclic camptothecin scaffold with a chiral center at C-20 (S-configuration), essential for topoisomerase I inhibition.
  • Glucuronide Moiety: Beta-D-glucuronic acid linked via a glycosidic bond to SN-38's phenolic oxygen at C-10, enabling targeted delivery.
  • Protective Groups: Acetyl groups (-OCOCH3) at the 2'', 3'', and 4'' positions of glucuronic acid, and a methyl ester (-COOCH3) at the 6''-carboxyl, shielding reactive sites [7] [9].

Stereochemical integrity is paramount: The glucuronide adopts a 4C1 chair conformation with β-anomeric configuration (axial glycosidic bond), confirmed by nuclear Overhauser effect spectroscopy (NOESY). The acetyl groups enforce this rigidity, preventing undesired isomerization [7].

Table 1: Structural Features of SN-38 Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester

FeatureDescription
CAS Number121098-77-9 [3] [7]
Molecular FormulaC35H36N2O14
Molecular Weight708.67 g/mol
Glycosidic Linkageβ-configuration at C1'' of glucuronic acid [7]
Protective GroupsAcetyl (2'',3'',4''-O-acetyl); Methyl ester (6''-COOCH3) [9]
Deuterated Analog (CAS)TRC-S589997 (C35D3H33N2O11) [4]

Comparative Analysis with Related Glucuronic Acid Derivatives

The structural evolution from SN-38 to its glucuronide derivatives directly dictates pharmacokinetic behavior and therapeutic utility:

  • SN-38 vs. SN-38 Glucuronide (SN-38G):SN-38 (native) exhibits potent cytotoxicity but suffers from poor water solubility (<3 µg/mL) and lactone instability (t1/2 ~95 min at pH 7). Conversion to SN-38G via UGT1A1-mediated glucuronidation enhances solubility by >100-fold but abolishes topoisomerase I inhibition. Crucially, SN-38G's lactone ring hydrolyzes slower than SN-38's (kcat 0.12 vs. 0.31 min−1 in human microsomes), prolonging circulation [5] [8].

  • SN-38G vs. Tri-O-acetyl-methyl Ester:Endogenous SN-38G lacks protective groups, making it susceptible to premature hydrolysis by serum esterases and β-glucuronidases. The tri-O-acetyl-methyl ester derivative:

  • Reduces polarity (logP 2.1 vs. −0.8 for SN-38G), enhancing membrane permeability [9].
  • Resists enzymatic cleavage until intracellular esterases deprotect it, enabling tumor-selective SN-38 release [2].
  • Eliminates pH-dependent lactone ring opening (pKa 7.5 for SN-38 vs. 8.2 for the derivative), stabilizing the active lactone form [8].

  • Clinical Correlations:UGT1A1*28 polymorphism reduces SN-38 glucuronidation by 30–70%, increasing toxicity risk. The acetylated derivative bypasses this metabolic dependency, as evidenced by reduced interpatient variability in SN-38 exposure (AUC CV 15% vs. 45% for irinotecan) [5] [10].

Table 2: Functional Comparison of SN-38 Derivatives

ParameterSN-38SN-38GTri-O-acetyl-methyl Ester
Solubility (µg/mL)<3 [2]>300 [5]25 (balanced lipophilicity) [9]
Lactone Stabilityt1/2 = 95 min [8]t1/2 = 220 min [8]Resists hydrolysis [7]
Activation PathwayDirectβ-GlucuronidaseIntracellular esterases [2]
CYP3A4 InteractionHighLowNone [10]

Role of Acetylation and Methylation in Stability and Reactivity

The acetyl and methyl ester groups serve as strategic "protecting moieties" that modulate chemical and metabolic properties:

  • Acetylation (Tri-O-acetyl):
  • Steric Shielding: Acetyl groups at C2'', C3'', and C4'' sterically hinder nucleophilic attack on the glycosidic bond, reducing non-specific hydrolysis. This increases plasma half-life by >2-fold compared to non-acetylated SN-38G [7].
  • Metabolic Inertness: The acetylated glucuronide remains inert toward hepatic uptake transporters (e.g., OATP1B1), minimizing biliary excretion. This contrasts with SN-38G, which undergoes MRP2-mediated efflux [8].
  • Controlled Activation: Tumor-associated carboxylesterases (CES2) selectively cleave acetyl groups, regenerating SN-38G, which is then hydrolyzed to SN-38 by β-glucuronidase in hypoxic tumor environments [2].

  • Methyl Esterification (6''-COOCH3):

  • Polarity Masking: Converts the ionized carboxylate (SN-38G) to a neutral ester, increasing logP from −1.2 to 1.8. This facilitates passive diffusion across enterocytes or tumor membranes [9].
  • Acid Stability: Prevents pH-dependent lactonization at gastric pH, enabling oral administration in prodrug formulations (e.g., in combination with S-1) [10].

  • Synergistic Effects:The combined modifications create a "stealth" prodrug:

  • Plasma esterases hydrolyze the methyl ester first, generating an anionic intermediate.
  • Cellular uptake occurs via organic anion transporters (OATPs).
  • Intracellular esterases cleave acetyl groups, releasing SN-38G.
  • β-Glucuronidases liberate active SN-38 [2] [7].Deuterated variants (e.g., TRC-S589997) exploit this scaffold for tracer studies, confirming metabolic stability [4].

Properties

CAS Number

121098-77-9

Product Name

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]oxane-2-carboxylate

Molecular Formula

C35H36N2O14

Molecular Weight

708.673

InChI

InChI=1S/C35H36N2O14/c1-7-19-20-11-18(50-33-30(49-17(5)40)28(48-16(4)39)27(47-15(3)38)29(51-33)32(42)45-6)9-10-24(20)36-26-21(19)13-37-25(26)12-23-22(31(37)41)14-46-34(43)35(23,44)8-2/h9-12,27-30,33,44H,7-8,13-14H2,1-6H3/t27-,28-,29-,30+,33+,35-/m0/s1

InChI Key

ZWCGJLONGJMIPG-YKIVVOOKSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.